molecular formula C16H22N4O4 B2684355 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034438-36-1

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2684355
CAS No.: 2034438-36-1
M. Wt: 334.376
InChI Key: ZOPFTLFBFVFUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly for its potential as an inhibitor of key biological targets. Its molecular architecture, featuring a methoxypyrazine core linked to a pyrrolidinone via a piperidine carbonyl bridge, is characteristic of scaffolds designed for high-affinity binding to enzyme active sites. Current scientific literature indicates that compounds with structural similarities, specifically those containing piperidine derivatives, are being investigated as potent and selective inhibitors of METTL3, the primary catalytic subunit of the N6-adenosine-methyltransferase complex . Inhibition of METTL3 disrupts the deposition of m6A mRNA modifications, a crucial epigenetic mechanism that influences oncogenic processes, including cell proliferation, metabolism, and immune surveillance . Consequently, this compound is a valuable research tool for exploring novel oncology therapeutics aimed at targeting the METTL3 enzyme in various cancers. Furthermore, the presence of the methoxypyrazine moiety suggests potential applicability in neuroscience research. Patents reveal that pyrazine compounds can act as phosphodiesterase 10 (PDE10) inhibitors . PDE10 modulation is a recognized strategy for investigating therapeutic interventions for central nervous system disorders such as schizophrenia, Huntington's disease, and obsessive-compulsive disorder . Researchers can utilize this compound to probe these and other biological pathways to advance the development of treatments for proliferative and neurological conditions.

Properties

IUPAC Name

4-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-19-9-11(6-15(19)21)16(22)20-5-3-4-12(10-20)24-14-8-17-7-13(18-14)23-2/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFTLFBFVFUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypyrazine Group: This step often involves nucleophilic substitution reactions where a methoxypyrazine derivative is introduced to the piperidine ring.

    Formation of the Pyrrolidinone Core: This is typically achieved through amide bond formation reactions, where the piperidine derivative is coupled with a suitable carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxypyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

ComponentDescription
Methoxypyrazine GroupPotential receptor interactions
Piperidine RingCommon scaffold in pharmacologically active compounds
Imidazolidinone CoreEnhances stability and solubility

Research indicates that this compound exhibits significant biological activity through various mechanisms. Its unique structure allows it to interact with multiple biological targets, including enzymes and receptors, potentially modulating their activity.

Cancer Treatment

The compound has been investigated for its potential role as an inhibitor of heat shock protein 90 (HSP90), which is implicated in cancer cell proliferation and survival. HSP90 inhibitors are known to disrupt the folding of client proteins that are essential for tumor growth. Preclinical studies have shown that compounds targeting HSP90 can lead to anti-tumor activity without significant toxicity, making them promising candidates for cancer therapy .

Neurological Disorders

Due to its ability to penetrate the blood-brain barrier, there is potential for this compound in treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic effects in conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on HSP90 Inhibition : A study demonstrated that compounds with structural similarities showed significant anti-tumor activity in xenograft models, highlighting the importance of HSP90 as a therapeutic target .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyrazine moiety may interact with enzymes or receptors, modulating their activity. The piperidine and pyrrolidinone rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
  • CAS Registry Number : 2034503-37-0
  • Molecular Formula : C₁₅H₂₀N₄O₄
  • Molecular Weight : 320.3437 g/mol
  • Structural Features :
    • A piperidine ring linked via a carbonyl group to a 1-methylpyrrolidin-2-one core.
    • A 6-methoxypyrazine substituent attached via an ether bond to the piperidine moiety .

Comparison with Structurally Similar Compounds

Pyrrolidine Alkaloid from Orixa japonica ()

  • Compound : (Z)-3-(4-Hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one
  • Structural Differences: Replaces the methoxypyrazine-piperidine moiety with phenolic substituents (hydroxybenzylidene and hydroxyphenyl groups). Retains the 1-methylpyrrolidin-2-one core.
  • Biological Activity : Exhibits larvicidal activity against Aedes aegypti and other mosquito larvae .
  • The methoxypyrazine in the target compound likely offers better lipophilicity and enzymatic resistance compared to polar phenolic groups.

Tinlarebant and Fluorinated Piperidine Derivatives ()

  • Compound : Tinlarebant (C₂₁H₂₁F₅N₄O₂) and related autotaxin inhibitors.
  • Structural Differences :
    • Fluorinated aryl groups (e.g., 3,4-difluoro-2-(trifluoromethyl)phenyl) replace the methoxypyrazine.
    • Piperidine or piperazine cores are retained but functionalized with electron-withdrawing substituents .
  • Biological Activity : Designed as autotaxin inhibitors, targeting lipid signaling pathways.
  • Key Contrasts :
    • Fluorine atoms enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
    • The target compound’s methoxypyrazine may prioritize solubility over potency in enzyme inhibition.

Piperazine-Pyrazole Hybrid ()

  • Compound : tert-Butyl 4-(3-(4-methyl-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate
  • Structural Differences :
    • Piperazine replaces piperidine, increasing conformational flexibility.
    • A pyrazole substituent introduces aromatic heterocyclic diversity .
  • Key Contrasts :
    • Piperazine’s flexibility may improve binding to dynamic enzyme pockets, whereas the target compound’s piperidine could enforce a specific bioactive conformation.

Pyrazine-2-Carbonitrile Derivative ()

  • Compound: 6-(4-(3-(1-Methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile
  • Structural Differences: Cyano group replaces methoxy, introducing strong electron-withdrawing effects. Quinoline and pyrazole substituents add planar aromatic systems .
  • Key Contrasts: The cyano group may enhance reactivity or hydrogen-bond acceptor capacity compared to the methoxy’s modest electron-donating effects.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application Evidence ID
Target Compound Piperidine-Pyrrolidinone 6-Methoxypyrazine 320.34 Under investigation (structural focus)
Orixa japonica Alkaloid Pyrrolidinone Phenolic groups ~300 (estimated) Larvicidal
Tinlarebant Piperidine Fluorinated aryl 456.41 Pharmaceutical (e.g., autotaxin inhibition)
Piperazine-Pyrazole Hybrid Piperazine Pyrazole, pyridine ~400 (estimated) Synthetic intermediate
Pyrazine-2-Carbonitrile Derivative Piperidine Cyano, quinoline ~450 (estimated) Not specified (structural diversity)

Research Findings and Implications

  • Bioactivity : The target compound’s methoxypyrazine-piperidine architecture balances solubility and rigidity, differing from fluorinated derivatives (e.g., tinlarebant) optimized for enzyme inhibition .
  • Metabolic Stability : Fluorine substituents in analogs enhance stability but may increase toxicity risks, whereas the methoxy group offers a safer profile with moderate lipophilicity .
  • Structural Insights : Piperidine vs. piperazine cores influence conformational dynamics, with piperidine favoring defined binding poses in receptor interactions .

Biological Activity

The compound 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3}. The synthesis typically involves several steps:

  • Formation of the Methoxypyrazine Moiety : Reaction of 2-chloropyrazine with methanol under basic conditions.
  • Coupling with Piperidine : The methoxypyrazine is then reacted with piperidine-1-carbonyl chloride.
  • Final Compound Formation : The intermediate product reacts with 1-methylpyrrolidin-2-one to yield the final compound.

These steps indicate a multi-step synthetic route that highlights the compound's structural complexity and potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and microbial growth. Preliminary studies suggest that it may modulate pathways associated with anti-inflammatory responses and antimicrobial activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine moieties have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar activities .

Anti-Cancer Activity

In vitro studies have demonstrated that related compounds can reduce the growth of hematological cancer cell lines by promoting apoptosis through upregulation of genes such as p53 and Bax. Molecular docking studies further support these findings by indicating strong binding affinities to target proteins associated with cancer proliferation .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Antibacterial Screening : A study evaluated a series of piperidine derivatives for antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Results showed moderate to strong antibacterial effects, indicating potential therapeutic applications for infections .
  • Enzyme Inhibition : Compounds with similar structures were assessed for their ability to inhibit acetylcholinesterase (AChE) and urease. These compounds exhibited significant inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases and urinary tract infections .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialModerate to strong activity
Anti-CancerInduces apoptosis in cancer cells
Enzyme InhibitionEffective against AChE and urease
Anti-inflammatoryModulates inflammatory pathways

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly in coupling reactions involving piperidine and pyrazine derivatives?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, solvent polarity, and temperature. For example, use dichloromethane (DCM) as a solvent with sodium hydroxide for nucleophilic substitutions (e.g., piperidine-oxy coupling) . Purification via recrystallization (e.g., acetonitrile) improves yield and purity, as demonstrated in analogous syntheses of pyrazolo[3,4-d]pyrimidine derivatives . Monitor reaction progress with TLC or HPLC to identify intermediates and byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) for purity assessment, as validated for structurally similar pyrrolidinone derivatives .
  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds (e.g., 4-alkoxy-piperazinyl derivatives) to confirm stereochemistry and functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to rule out impurities .

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Answer : Test co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For in vitro studies, pre-dissolve in DMSO and dilute in PBS, ensuring solvent concentrations remain below cytotoxic thresholds .

Advanced Research Questions

Q. What strategies are effective for analyzing stereochemical effects on bioactivity, given the compound’s piperidine-pyrrolidinone scaffold?

  • Methodological Answer :

  • XRPD (X-Ray Powder Diffraction) : Resolve crystal structures to confirm stereochemistry, as shown for hydrochloride salts of related pyrrolidinone derivatives .
  • Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and assess their individual pharmacological profiles .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to predict binding affinities of different stereoisomers .

Q. How can researchers design kinetic studies to evaluate hydrolytic stability under physiological conditions?

  • Methodological Answer : Conduct pH-dependent hydrolysis experiments (pH 1–9) at 37°C, sampling at intervals (0–48 hrs). Use HPLC to quantify degradation products. For example, 4-methoxy-pyrrolo[3,4-c]pyridine derivatives exhibit pseudo-first-order kinetics in acidic buffers, with activation energies calculated via Arrhenius plots .

Q. What experimental approaches are suitable for probing structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :

  • Fragment-Based Design : Replace the methoxypyrazine moiety with bioisosteres (e.g., pyridyl, quinazolinyl) and test activity against target enzymes .
  • SAR Tables : Compare IC50 values of derivatives (e.g., methyl vs. ethyl substitutions) to identify critical functional groups. For example, piperazinyl-pyrimidine analogs show enhanced potency when the methoxy group is retained .
  • In Silico Docking : Use AutoDock Vina to predict binding modes and guide rational modifications .

Q. How should researchers validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound, lyse, and heat to denature unbound proteins. Confirm target stabilization via Western blot .
  • Knockdown/Overexpression Models : Use CRISPR/Cas9 to modulate target protein levels and assess compound efficacy shifts .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, cytotoxicity assays in pyrrolidinone derivatives vary significantly with serum-free vs. 10% FBS media .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting to identify outliers .

Experimental Design Considerations

Q. What controls are essential in in vivo pharmacokinetic studies?

  • Methodological Answer : Include vehicle controls (e.g., saline + DMSO) and comparator compounds. For oral bioavailability studies, collect plasma at 0, 1, 2, 4, 8, 12, 24 hrs post-dose and analyze via LC-MS/MS . Use non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and t1/2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.